2,5-dimethyl-1-[3-(pyrrolidin-1-ylcarbonyl)phenyl]-1H-pyrrole
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Overview
Description
2,5-Dimethyl-1-[3-(pyrrolidin-1-ylcarbonyl)phenyl]-1H-pyrrole is a synthetic organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with dimethyl groups and a phenyl ring attached to a pyrrolidin-1-ylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-1-[3-(pyrrolidin-1-ylcarbonyl)phenyl]-1H-pyrrole typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the dimethyl groups and the phenyl ring with the pyrrolidin-1-ylcarbonyl substituent. Key steps may include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of Dimethyl Groups: Methylation of the pyrrole ring can be performed using methyl iodide in the presence of a strong base like sodium hydride.
Attachment of the Phenyl Ring: The phenyl ring can be introduced via a Suzuki coupling reaction, using a phenylboronic acid and a halogenated pyrrole intermediate.
Formation of the Pyrrolidin-1-ylcarbonyl Group: This step involves the acylation of the phenyl ring with pyrrolidine-1-carbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-1-[3-(pyrrolidin-1-ylcarbonyl)phenyl]-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the pyrrole ring.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, where substituents like nitro or halogen groups can be introduced using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Pyrrole oxides
Reduction: Hydrogenated pyrrole derivatives
Substitution: Nitro- or halogen-substituted phenyl derivatives
Scientific Research Applications
2,5-Dimethyl-1-[3-(pyrrolidin-1-ylcarbonyl)phenyl]-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-1-[3-(pyrrolidin-1-ylcarbonyl)phenyl]-1H-pyrrole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrole ring and the pyrrolidin-1-ylcarbonyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-1-phenyl-1H-pyrrole: Lacks the pyrrolidin-1-ylcarbonyl group, which may result in different biological activities and chemical reactivity.
1-(3-(Pyrrolidin-1-ylcarbonyl)phenyl)-1H-pyrrole: Similar structure but without the dimethyl groups, potentially affecting its physical and chemical properties.
Uniqueness
2,5-Dimethyl-1-[3-(pyrrolidin-1-ylcarbonyl)phenyl]-1H-pyrrole is unique due to the combination of its substituents, which confer specific steric and electronic properties. These features can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[3-(2,5-dimethylpyrrol-1-yl)phenyl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-13-8-9-14(2)19(13)16-7-5-6-15(12-16)17(20)18-10-3-4-11-18/h5-9,12H,3-4,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZBKUBVLZMHGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC(=C2)C(=O)N3CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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